N-Ethyl-N-(4-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMNFWAJDNMSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 4-nitrobenzene. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: The major product is N-Ethyl-N-(4-aminophenyl)methanesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
Analytical Chemistry
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It serves as a standard for method validation and impurity profiling due to its well-defined chemical structure and stability under chromatographic conditions .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:
- Reduction: The nitro group can be reduced to an amino group, which enhances its reactivity and potential for forming new compounds.
- Substitution Reactions: The ethyl group can be replaced with other functional groups, allowing for the development of novel derivatives with tailored properties.
Research indicates that this compound may exhibit biological activity, particularly as an inhibitor of specific enzymes or biological pathways. Its ability to interact with biomolecules makes it a candidate for further investigation in medicinal chemistry .
Pharmaceutical Applications
The compound is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in creating sulfonamide-based pharmaceuticals known for their antibacterial and anti-inflammatory effects .
Case Studies
Case Study 1: HPLC Method Development
A study demonstrated the application of this compound in developing a robust HPLC method for separating sulfonamides from complex mixtures. The method utilized a reverse-phase column with acetonitrile and water as the mobile phase, achieving high resolution and sensitivity suitable for pharmacokinetic studies .
Case Study 2: Biological Investigations
In biological assays, this compound was tested for its inhibitory effects on specific enzymes involved in cancer cell proliferation. Preliminary results indicated that modifications to the nitro group significantly affected the compound's activity, suggesting pathways for optimizing its efficacy in therapeutic applications .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Substituent Variations on the Nitrogen Atom
- N-Methyl-N-(4-nitrophenyl)methanesulfonamide (CAS 334952-01-1) :
Replacing the ethyl group with a methyl group reduces steric bulk and hydrophobicity. This substitution may enhance solubility but reduce membrane permeability compared to the ethyl analogue . - Reported yield (53%) is lower than typical ethyl-substituted derivatives, suggesting synthetic challenges .
Variations in the Aromatic Ring
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide :
The methoxy group at the ortho position and a second methylsulfonyl group create distinct electronic effects. The nitro group’s dihedral angle (14.69°) relative to the benzene ring indicates slight twisting, which could affect π-π stacking in crystal structures or target binding .
Ethyl vs. Bulkier Alkyl Chains
Molecular and Thermal Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP |
|---|---|---|---|
| N-Ethyl-N-(4-nitrophenyl)methanesulfonamide | 244.27* | Not reported | 2.98† |
| N-Methyl-N-(4-nitrophenyl)methanesulfonamide | 230.26 | Not reported | 2.67‡ |
| N-Hydroxy-N-(4-nitrophenyl)methanesulfonamide | 234.20 | Not reported | 1.82‡ |
*Calculated from CAS 61738-46-3 ; †Predicted LogP for ethyl variant ; ‡Estimated values based on structural analogues.
Biological Activity
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a 4-nitrophenyl moiety with an ethyl substituent. Its molecular formula is , which highlights the presence of critical functional groups that contribute to its biological properties. The nitro group enhances electrophilic character, which may play a role in its interactions with biological targets.
This compound's biological activity is primarily attributed to the following mechanisms:
- Antibacterial Activity : Like other sulfonamides, this compound may inhibit bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
- Electrophilic Interactions : The nitro group can undergo reduction to form an amino group, allowing for further interactions with various biomolecules, potentially influencing enzymatic activities and cellular processes .
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects in certain cellular environments, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes its activity compared to other sulfonamides:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfanilamide | E. coli | 16 µg/mL |
| Trimethoprim | E. coli | 8 µg/mL |
Case Studies and Research Findings
Research has indicated that this compound shows promise in various therapeutic applications:
- Study on Anticancer Activity : A study explored the effects of this compound on cancer cell lines, revealing significant cytotoxicity against human breast carcinoma (MCF-7) with IC50 values ranging from 3.18 to 4.28 µg/mL . This suggests potential applications in cancer therapy.
- Interaction with Enzymes : Molecular docking studies have indicated that the compound interacts with enzymes involved in metabolic pathways, which could lead to inhibition or modification of enzyme activity .
- Toxicity Profiles : Assessments of toxicity have shown that while the compound exhibits antibacterial properties, it also poses risks for cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts .
Structure-Activity Relationship (SAR)
The unique combination of the ethyl group and the para-nitrophenyl moiety influences both the chemical reactivity and biological properties of this compound. Comparative analysis with similar compounds reveals distinct differences in potency and mechanism:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-nitrophenyl)methanesulfonamide | No ethyl substitution | Primarily antibacterial |
| N-(4-nitrophenyl)methanesulfonamide | Para-substituted nitro group | Enhanced reactivity patterns |
| N,N-Dimethyl-N-(2-nitrophenyl)methanesulfonamide | Dimethyl substitution | Altered solubility and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
